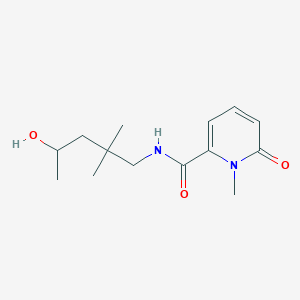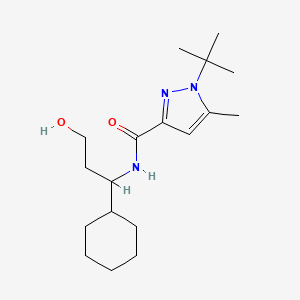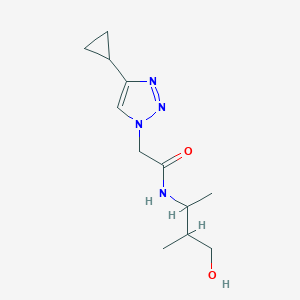![molecular formula C20H24N2O2 B6636923 N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide, also known as CERC-501, is a novel small molecule drug that has been developed as a potential treatment for a range of psychiatric and neurological disorders.
Mechanism of Action
N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central nervous system. KOR activation is associated with dysphoria, anxiety, and stress, and is thought to contribute to the development of addiction and other psychiatric disorders. By blocking KOR activity, this compound may reduce negative affective states and promote positive mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects related to its modulation of the KOR. It has been found to reduce stress-induced activation of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of the body's response to stress. This compound has also been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward processing and addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide for lab experiments is that it has a well-defined mechanism of action and is highly selective for the KOR. This makes it a useful tool for investigating the role of the KOR in various physiological and behavioral processes. However, one limitation of this compound is that it has poor solubility in water and requires the use of organic solvents for administration, which can complicate experimental design and interpretation.
Future Directions
There are several promising future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide. One area of focus is the potential use of this compound as a treatment for anxiety and depression. Another area of interest is the role of the KOR in addiction and substance abuse, and the potential use of this compound as a treatment for these disorders. Additionally, there is ongoing research on the pharmacokinetics and pharmacodynamics of this compound, as well as efforts to develop more potent and selective KOR antagonists.
Synthesis Methods
N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 2-chloro-5-nitropyridine, which is reacted with cyclohexanol to form a cyclohexyl nitro alcohol. This intermediate is then reduced to a cyclohexyl amine, which is reacted with 3-methylbenzoyl chloride to form the final product.
Scientific Research Applications
N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of stress, anxiety, and mood. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and has also been investigated as a potential treatment for substance abuse disorders.
properties
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-3-2-4-16(9-14)17-10-18(12-21-11-17)20(24)22-19-7-5-15(13-23)6-8-19/h2-4,9-12,15,19,23H,5-8,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNGQGYUNFTGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)NC3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)

![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6636947.png)